4-(morpholine-4-sulfonyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
4-(morpholine-4-sulfonyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, a pyrazine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure, followed by the introduction of the morpholine and pyrazole rings. Common synthetic routes include:
Formation of the Benzamide Core: This step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Formation of the Pyrazole Ring: The pyrazole ring is typically synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (for nucleophilic substitution) and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may make it useful in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides
- 4-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]morpholine
Uniqueness
4-(morpholine-4-sulfonyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}benzamide is unique due to its combination of a morpholine ring, a sulfonyl group, a pyrazine ring, and a pyrazole ring
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c27-20(23-8-10-25-9-5-18(24-25)19-15-21-6-7-22-19)16-1-3-17(4-2-16)31(28,29)26-11-13-30-14-12-26/h1-7,9,15H,8,10-14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOTDNZNMFPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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